ω-Transaminase-Catalyzed Synthesis Reveals Sharp Enantioselectivity Divergence Between (R)- and (S)-Hexan-3-amine
A 2024 Nature Communications study by the Turner group evaluated multiple ω-transaminase enzymes for the asymmetric synthesis of hexan-3-amine and structurally related 3C-amines. The CfusAmDH enzyme yielded only 38.0% enantiomeric excess (ee) for the (S)-enantiomer of hexan-3-amine, whereas the A0A229HGK2 enzyme produced (S)-hexan-3-amine with >99.9% ee [1]. This 61.9 percentage-point difference demonstrates that enzyme selection critically determines enantiomeric purity, and that the (R)-enantiomer is the more challenging target to obtain in high optical purity via this biocatalytic route [1].
vs >99.9% ee (A0A229HGK2)
| Evidence Dimension | Enantiomeric excess (ee) in ω-transaminase-catalyzed synthesis |
|---|---|
| Target Compound Data | 38.0% ee (S) [Note: (R)-enantiomer not directly produced; reported as (S)-ee for racemic mixture resolution context] |
| Comparator Or Baseline | A0A229HGK2 enzyme: >99.9% ee (S) for hexan-3-amine (5b) |
| Quantified Difference | Difference of 61.9 percentage points in ee between enzymes; (R)-enantiomer requires specialized asymmetric methods |
| Conditions | ω-Transaminase enzyme screening; hexan-3-amine (5b) substrate; conversion (%) and ee (S) (%) determined via chiral HPLC |
Why This Matters
This data indicates that (R)-hexan-3-amine is the more synthetically challenging enantiomer to access via common biocatalytic methods, making verified procurement from specialized sources essential for high-purity applications.
- [1] Marshall, J. R., et al. (2024). One-pot biocatalytic synthesis of primary, secondary, and tertiary amines with two stereocenters from α,β-unsaturated ketones using alkyl-ammonium formate. Nature Communications, 15, 4909. Table 2. View Source
